molecular formula C13H10ClNO2S B2533909 2-Chlorobenzyl 2-nitrophenyl sulfide CAS No. 866132-54-9

2-Chlorobenzyl 2-nitrophenyl sulfide

Cat. No. B2533909
M. Wt: 279.74
InChI Key: DKFFQVOZCYLQNI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Chlorobenzyl 2-nitrophenyl sulfide consists of a benzyl group attached to a nitrophenyl group via a sulfur atom . The molecular formula is C13H10ClNO2S .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Chlorobenzyl 2-nitrophenyl sulfide and its derivatives are utilized in various chemical synthesis processes. For instance, the preparation of 4-Amino-4'-nitrodiphenyl sulfide by reacting chlorobenzene with sodium sulfide under specific conditions highlights the compound's role in synthesizing complex molecules (Pilyugin, 2003). Similarly, the solubility of 4-amino-4′-nitrodiphenyl sulfide in various organic solvents is a subject of research, indicating its importance in solution chemistry (Shuixiang et al., 2013).

Photocatalytic Applications

  • The compound's derivatives, such as chromium sulfide, synthesized from precursors like 1-(2-chloro-4-nitrophenyl)-3,3-chlorobenzoyl, show promising results in photocatalytic applications. These include the degradation of organic dyes under sunlight, demonstrating the potential of these compounds in environmental applications and material science (Hussain et al., 2017).

Material Science and Engineering

  • Sulfur-substituted compounds like 2,2′-bis(thiophenyl)benzidine, synthesized through specific reactions involving (3-nitrophenyl)(phenyl)sulfane, are used to create transparent polyimides with high refractive indices and small birefringences. These materials exhibit good thermomechanical stabilities, indicating their usefulness in the development of optoelectronic devices (Tapaswi et al., 2015).

Electrospray-Induced Oxidation Studies

  • The 2-nitrophenyl aryl sulfides, including 2-Chlorobenzyl 2-nitrophenyl sulfide, undergo sulfur oxidation upon electrospray ionization. These studies are crucial for understanding the behavior of such compounds under mass spectrometry conditions, relevant for analytical chemistry applications (Moolayil et al., 2009).

Fluorescent Probes and Imaging

  • Certain derivatives of 2-Chlorobenzyl 2-nitrophenyl sulfide serve as components for designing selective fluorescent probes. These probes are employed in the detection and imaging of hydrogen sulfide in biological systems, demonstrating the compound's significance in biomedical research and diagnostics (Wang et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, 2-Chlorobenzyl bromide, indicates that it is a combustible liquid that causes severe skin burns and eye damage. It may cause respiratory irritation and an allergic skin reaction. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for 2-Chlorobenzyl 2-nitrophenyl sulfide are not mentioned in the available literature, research into similar compounds like indole derivatives reveals diverse biological activities and potential for new therapeutic possibilities .

properties

IUPAC Name

1-chloro-2-[(2-nitrophenyl)sulfanylmethyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2S/c14-11-6-2-1-5-10(11)9-18-13-8-4-3-7-12(13)15(16)17/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFFQVOZCYLQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC=CC=C2[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorobenzyl 2-nitrophenyl sulfide

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